
aldehydo-L-iduronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aldehydo-L-iduronate is an iduronate that is the conjugate base of aldehydo-L-iduronic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of an aldehydo-L-iduronic acid.
Wissenschaftliche Forschungsanwendungen
1. Stem Cell Biology in Breast Cancer Research
- Aldehydo-L-iduronate is linked to stem cell biology in breast cancer research. Increased aldehyde dehydrogenase activity in normal and cancer human mammary epithelial cells, which includes this compound, indicates stem/progenitor properties. This discovery aids in identifying tumorigenic cells in breast carcinomas and correlates with poor prognosis in breast cancer cases (Ginestier et al., 2007).
2. Enhancement of Enzyme Activity for Hunter Syndrome Treatment
- Research shows the application of ancestral sequence reconstruction to increase the activity of iduronate-2-sulfatase (IDS), which relates to this compound. This enhancement could improve enzyme replacement therapy for Hunter syndrome, a lysosomal storage disease caused by impaired IDS function (Hendrikse et al., 2021).
3. Role in Heparan Sulphate Polysaccharide
- This compound, specifically the L-iduronic acid residue, plays a critical role in the structure and function of heparan sulphate polysaccharide. Research demonstrates the correlation between the conformation of L-iduronic acid and sulphations in surrounding saccharide residues, impacting the biological functions of heparan sulphate (Hsieh et al., 2016).
4. Synthesis for Heparin-related Disaccharides
- This compound derivatives are synthesized for the creation of heparin-related disaccharides. The stereocontrolled cyanohydrin reaction of aldehyde is pivotal in this process, offering potential applications in medical treatments involving heparin (Hansen et al., 2009).
5. Conformational Studies in Short Heparin Fragments
- The study of L-iduronic acid in heparin derivatives offers insights into the polyconformational behavior of this component, with implications for understanding and manipulating the molecular structure for therapeutic applications (Muñoz‐García et al., 2013).
6. Algal Polysaccharide Ulvan Study
- Research on the conformational behavior of ulvan, an algal polysaccharide containing α-L-idopA, a derivative of this compound, highlights the potential of this biopolymer in various industrial applications, including pharmaceuticals (Paradossi et al., 2002).
Eigenschaften
Molekularformel |
C6H9O7- |
|---|---|
Molekulargewicht |
193.13 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/p-1/t2-,3+,4-,5+/m0/s1 |
InChI-Schlüssel |
IAJILQKETJEXLJ-SKNVOMKLSA-M |
Isomerische SMILES |
C(=O)[C@@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O |
SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O |
Kanonische SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



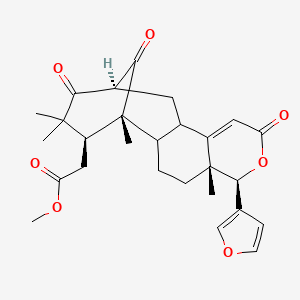
![(3R,3'R,4'S,6'R,8'S,8'aS)-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1239720.png)
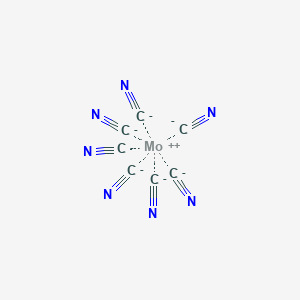
![N'-{(E)-[5-(3-bromophenyl)furan-2-yl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B1239722.png)
![4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B1239723.png)
![methyl 2-[[[(2S,3S,5R)-3-azido-5-(5-bromo-6-methoxy-5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-(4-bromophenoxy)phosphoryl]amino]propanoate](/img/structure/B1239724.png)
![3-[4-(4-Phenyl-3,6-dihydro-2H-pyridin-1-yl)-butyl]-1H-indole](/img/structure/B1239726.png)
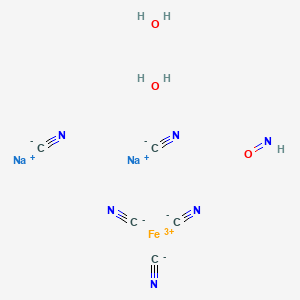
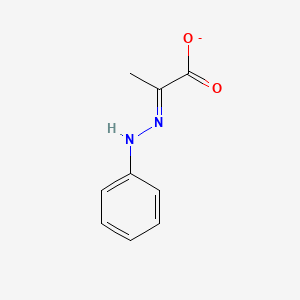
![(1R,3S,7R,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1239730.png)
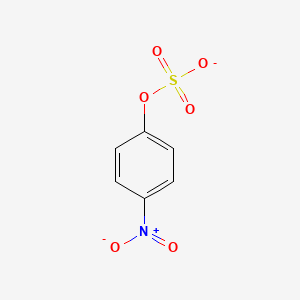
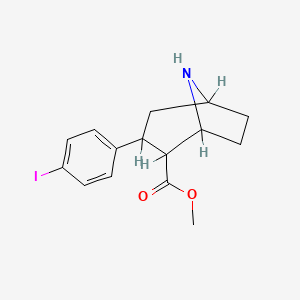
![6-chloro-2-[(1H-1,2,4-triazol-5-ylthio)methyl]imidazo[1,2-a]pyridine](/img/structure/B1239734.png)
